Tetrakis(4-aminophenyl)methane (TAPM, CAS 60532-63-0) is a highly symmetrical, rigid, four-armed aromatic amine utilized primarily as a 3D tetrahedral building block in the synthesis of covalent organic frameworks (COFs), microporous polyimides (MPIs), and porous polymer networks (PPNs). Unlike linear or planar diamines, TAPM enforces a three-dimensional diamondoid or interpenetrated topology, which is critical for generating permanent microporosity. Baseline procurement specifications typically focus on its high thermal stability (enabling solvothermal and high-temperature polycondensation reactions) and its ability to yield high-surface-area materials, often exceeding 1300 m2/g in standard formulations. Its primary industrial and advanced research value lies in gas separation membranes, volatile organic compound (VOC) capture, and robust catalytic supports where structural rigidity and precise pore dimensions are non-negotiable[1].
Substituting TAPM with planar multi-amines (such as 1,3,5-tris(4-aminophenyl)benzene) or linear diamines fundamentally alters the resulting polymer topology, collapsing the 3D void space and drastically reducing gas uptake and separation factors [1]. While planar nodes can form 2D layered structures, they cannot replicate the robust, omnidirectional microporosity driven by TAPM's sp3-hybridized central carbon. Furthermore, substituting TAPM with its silane equivalent, tetrakis(4-aminophenyl)silane, increases the central bond length, which expands the pore diameter and alters the framework's size-exclusion cutoff. For applications requiring strict sub-1.4 nm pore sizes or specific VOC separation thresholds, generic structural analogs fail to meet the precise geometric and volumetric requirements [2].
When reacted with pyromellitic dianhydride (PMDA), TAPM forms a 3D microporous polyimide (MPI-1) that vastly outperforms polyimides made from 2D planar amines like tris(4-aminophenyl)amine (MPI-2). The TAPM-based MPI-1 achieves an extraordinary benzene vapor adsorption capacity of 119.8 wt% and a benzene/N2 separation factor of 342. In contrast, planar analogs yield different network topologies that cannot match this specific volumetric uptake and high selectivity [1].
| Evidence Dimension | Benzene vapor adsorption capacity and separation factor |
| Target Compound Data | TAPM-based MPI-1: 119.8 wt% benzene uptake; Benzene/N2 separation factor of 342 |
| Comparator Or Baseline | 2D amine baselines (TAPA/TAPB) forming alternative topologies |
| Quantified Difference | TAPM enforces a 3D hypercrosslinked network maximizing VOC capacity and achieving >300x selectivity over N2 |
| Conditions | Vapor adsorption isotherms, 298 K |
Buyers developing advanced air-purification or VOC recovery membranes must select TAPM over planar amines to achieve commercial-grade adsorption capacities.
The choice of the central atom in tetrahedral nodes dictates the final pore dimensions of 3D COFs. Using TAPM (methane core) to synthesize TAM-TFPB-COF yields a tightly constrained micropore diameter of 1.36 nm with a BET surface area of 3533 m2/g. Substituting TAPM with its silane-core analog (TAPB-TFS-COF) expands the pore size to 1.48 nm due to the longer Si-C bonds. This 0.12 nm difference is critical for precise molecular sieving [1].
| Evidence Dimension | Framework micropore diameter |
| Target Compound Data | TAPM (C-core): 1.36 nm pore size |
| Comparator Or Baseline | Silane analog (Si-core): 1.48 nm pore size |
| Quantified Difference | 0.12 nm reduction in pore diameter using the methane core |
| Conditions | Nitrogen sorption measurements at 77 K on activated single-crystalline 3D COFs |
For procurement in gas separation, selecting the methane core over the silane core is essential when strict sub-1.4 nm size exclusion is required to separate similarly sized gas molecules.
TAPM enables the synthesis of hypercrosslinked polyimides that exhibit exceptional resistance to thermal degradation, a critical requirement for post-combustion gas capture. The TAPM-PMDA network (MPI-1) demonstrates a decomposition onset temperature exceeding 530 °C and retains a char yield of 57.4 wt% at 800 °C under a nitrogen atmosphere. This far exceeds the thermal limits of many conventional linear polyimides and non-polyimide COFs [1].
| Evidence Dimension | Thermal decomposition onset and char yield |
| Target Compound Data | TAPM-based MPI-1: >530 °C decomposition onset; 57.4 wt% char yield at 800 °C |
| Comparator Or Baseline | Standard linear polyimides or conventional organic adsorbents (typically degrading <400 °C) |
| Quantified Difference | >130 °C higher thermal stability margin compared to standard linear organic polymers |
| Conditions | Thermogravimetric analysis (TGA) under nitrogen atmosphere |
Industrial buyers can rely on TAPM-derived networks for high-temperature applications like hot flue gas CO2 capture where standard adsorbents would thermally degrade.
A major limitation of rigid 3D COFs is their tendency to form intractable bulk powders. However, TAPM can be reacted with terephthaldehyde using substituted benzoic acid catalysts to yield stable, uniform 400 nm diamondoid colloidal particles of COF-300. This highly processable colloidal form retains a high BET surface area (1359 m2/g) while allowing for solution-phase casting and membrane fabrication, overcoming the processability bottleneck of traditional COF synthesis [1].
| Evidence Dimension | Material processability and particle size |
| Target Compound Data | TAPM-based COF-300: 400 nm stable colloidal particles |
| Comparator Or Baseline | Standard solvothermal bulk COF synthesis (intractable microcrystalline powders) |
| Quantified Difference | Enables stable colloidal suspension vs insoluble bulk precipitation |
| Conditions | Hot injection synthesis in benzonitrile with benzoic acid catalysts at 90 °C |
Procurement teams focused on scalable membrane or thin-film manufacturing should prioritize TAPM due to its proven compatibility with colloidal synthesis routes.
Driven by its ability to form 3D microporous polyimides with extraordinary benzene vapor uptake (119.8 wt%) and high selectivity, TAPM is the optimal precursor for industrial VOC adsorbents. It is highly recommended for air-purification filters and solvent recovery membranes where high capacity and thermal stability (>530 °C) are required [1].
Because TAPM enforces a rigid tetrahedral node that maintains strict sub-1.4 nm pore sizes, it is highly suited for gas separation. TAPM-based networks achieve CO2/N2 separation factors up to 102, making this compound a critical raw material for post-combustion carbon capture and natural gas upgrading [REFS-1, REFS-2].
TAPM's compatibility with modulated colloidal synthesis allows it to form stable 400 nm nanoparticles (e.g., colloidal COF-300). This processability makes TAPM an ideal candidate for manufacturers looking to cast continuous, defect-free COF thin films for advanced filtration or electronic applications, bypassing the limitations of insoluble bulk COF powders[3].
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